4-Chloro-2-(trifluoromethyl)benzoyl chloride

Vue d'ensemble

Description

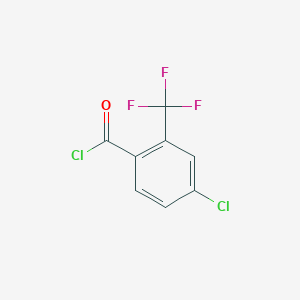

4-Chloro-2-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the fourth position and a trifluoromethyl group at the second position. This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyestuffs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-2-(trifluoromethyl)benzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 4-chloro-2-(trifluoromethyl)benzoic acid using thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is usually obtained through a series of purification steps, including distillation and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of biaryl compounds.

Major Products

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Applications De Recherche Scientifique

Pharmaceutical Development

4-Chloro-2-(trifluoromethyl)benzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group significantly influences the pharmacokinetic properties of drugs, enhancing their efficacy and selectivity against specific biological targets. Notably, it is involved in the synthesis of triazole fungicides and other medicinal compounds.

Case Study: Synthesis of Triazole Fungicides

Research has demonstrated that this compound is instrumental in synthesizing 4-chloro-2-trifluoromethyl-acetophenone, which acts as a precursor for triazole fungicides like Revysol. The synthesis involves chlorination and fluorination reactions that yield this key intermediate, showcasing its importance in agricultural chemistry .

Agrochemicals

The compound is extensively utilized in formulating agrochemicals, particularly herbicides and pesticides. Its unique reactivity allows for the development of compounds that exhibit improved efficacy against pests while minimizing environmental impact. The incorporation of the trifluoromethyl group enhances the biological activity of these agrochemicals.

Table 1: Agrochemical Applications

| Application Type | Description | Benefits |

|---|---|---|

| Herbicides | Formulated to target specific weed species | Increased selectivity and reduced non-target effects |

| Pesticides | Developed to combat various agricultural pests | Enhanced potency and reduced environmental toxicity |

Material Science

In material science, this compound is employed in developing advanced materials such as polymers and coatings. The thermal stability and chemical resistance imparted by the trifluoromethyl group make it suitable for high-performance applications.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer formulations can enhance their thermal properties and chemical resistance, making them ideal for use in harsh environments .

Synthesis of Fluorinated Compounds

This compound plays a critical role in synthesizing other fluorinated compounds, which are valuable across various industries, including electronics and specialty chemicals. The ability to introduce fluorine atoms into organic molecules significantly alters their physical and chemical properties, leading to enhanced performance in applications such as liquid crystals and electronic materials.

Table 2: Fluorinated Compound Applications

| Compound Type | Application Area | Impact |

|---|---|---|

| Liquid Crystals | Displays in electronics | Improved stability and performance |

| Specialty Chemicals | High-value applications | Enhanced reactivity and specificity |

Research Reagents

As a reagent, this compound is widely utilized in organic synthesis and analytical chemistry. It provides researchers with a tool for creating complex molecules with precision, facilitating advancements in chemical research.

Mécanisme D'action

The mechanism of action of 4-chloro-2-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can further undergo various transformations. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoro-2-(trifluoromethyl)benzoyl chloride: Similar structure but with a fluorine atom instead of chlorine.

4-Chlorobenzoyl chloride: Lacks the trifluoromethyl group.

4-(Trifluoromethyl)benzoyl chloride: Lacks the chlorine atom.

Uniqueness

4-Chloro-2-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications .

Activité Biologique

4-Chloro-2-(trifluoromethyl)benzoyl chloride is an aromatic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzoyl chloride moiety. Its molecular formula is , with a molecular weight of 243.01 g/mol. This compound is recognized for its significant reactivity, primarily due to the acyl chloride functional group, which facilitates various chemical reactions, including acylation and the introduction of protective groups in organic synthesis.

The unique combination of the electron-withdrawing trifluoromethyl group and the chloro substituent enhances the compound's reactivity, making it a valuable intermediate in the synthesis of biologically active molecules. The trifluoromethyl group can increase lipophilicity, potentially affecting bioavailability and interactions with biological targets .

Case Studies and Research Findings

- Chlorinated Compounds : Research indicates that chlorinated compounds exhibit significant biological activity. For example, studies on similar structures have demonstrated antimicrobial effects, which may be attributed to their ability to disrupt microbial membranes or interfere with metabolic processes .

- Fluorinated Compounds : The trifluoromethyl group is known to enhance the pharmacological profile of compounds. In particular, fluorinated drugs have shown improved potency in inhibiting various biological targets, such as enzymes involved in metabolic pathways .

- Carcinogenicity Testing : A study involving related compounds assessed their carcinogenic potential using several assays (Salmonella/microsome assay, bacterial fluctuation assays). While 4-chloromethylbiphenyl showed activity in multiple tests, it highlights the need for further investigation into similar compounds like this compound to evaluate their safety profiles .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of halogenated aromatic compounds suggest that the positioning of halogen substituents significantly affects biological activity. For instance:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro at position 4, trifluoromethyl at position 2 | Potential antimicrobial activity |

| 5-Bromo-2-(trifluoromethyl)benzoyl chloride | Bromine instead of chlorine | Varying reactivity and potential biological effects |

| 4-Chlorobenzoyl chloride | Chloro at position 4 only | Established antimicrobial properties |

The combination of these functional groups can lead to distinct properties that enhance their utility in medicinal chemistry .

Propriétés

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(7(10)14)6(3-4)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWSLWFNEXVAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402105 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98187-13-4 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98187-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.